molecular formula C11H14N2O3 B12620960 N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine CAS No. 919765-66-5

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine

Cat. No.: B12620960
CAS No.: 919765-66-5
M. Wt: 222.24 g/mol
InChI Key: OMGYMJJTQVAHEE-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine is a heterocyclic compound that features a pyrano-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a glycine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid

Uniqueness

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine is unique due to its specific substitution pattern and the presence of the glycine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

919765-66-5

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-[3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl(methyl)amino]acetic acid

InChI

InChI=1S/C11H14N2O3/c1-13(7-10(14)15)8-4-6-16-9-3-2-5-12-11(8)9/h2-3,5,8H,4,6-7H2,1H3,(H,14,15)

InChI Key

OMGYMJJTQVAHEE-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1CCOC2=C1N=CC=C2

Origin of Product

United States

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